Bis(4-tert-butylphenyl)iodanium tetrafluoroborate
Description
Bis(4-tert-butylphenyl)iodonium tetrafluoroborate (CAS: Not explicitly listed in evidence, but structurally related to compounds in and ) is a diaryliodonium salt with the formula [(C₆H₄-C(CH₃)₃)₂I]⁺[BF₄]⁻. It is widely used as a photoacid generator (PAG) in photolithography and polymer chemistry due to its high thermal stability and efficient generation of strong Brønsted acids upon UV irradiation . The bulky 4-tert-butylphenyl substituents enhance solubility in organic solvents and stabilize the iodonium cation, reducing side reactions during photolysis .
Key properties include:
Properties
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.BF4/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKMZBCKONKVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BF4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546247 | |
| Record name | Bis(4-tert-butylphenyl)iodanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62051-09-6 | |
| Record name | Bis(4-tert-butylphenyl)iodanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-tert-butylphenyl)iodonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Oxidative Coupling of 4-tert-Butylbenzene with Iodine
Two-Step Synthesis via Intermediate Tosylate Salt
The most widely documented approach involves a two-step process: (1) oxidative formation of bis(4-tert-butylphenyl)iodonium p-toluenesulfonate and (2) anion exchange with tetrafluoroborate.
Step 1: Formation of Iodonium Tosylate
A mixture of 4-tert-butylbenzene (16.1 g, 0.1 mol), elemental iodine (5.1 g, 0.02 mol), p-toluenesulfonic acid (10.3 g, 0.06 mol), and dichloroethane (50 mL) is stirred under nitrogen. Hydrogen peroxide (50%, 10.3 g) is added dropwise, followed by heating to 60°C for 48 hours. The reaction proceeds via electrophilic aromatic substitution, where iodine(I) intermediates are oxidized to iodine(III) by H₂O₂. The crude product is filtered, washed with water, and dried to yield bis(4-tert-butylphenyl)iodonium p-toluenesulfonate (15.8 g, 69%).
Step 2: Anion Exchange with Tetrafluoroborate
The tosylate intermediate (15.8 g, 0.023 mol) is dissolved in ethanol (10 mL), and a saturated aqueous solution of potassium tetrafluoroborate (14.7 g in 200 mL H₂O) is added dropwise. After stirring at 20°C for 2 hours, the precipitate is filtered and recrystallized from ethanol/water (1:1) to obtain the final product as a white crystalline solid (14.9 g, 69% yield).
Key Parameters
| Parameter | Value |
|---|---|
| Oxidizing Agent | H₂O₂ (50%) |
| Acid Catalyst | p-Toluenesulfonic acid |
| Solvent | Dichloroethane |
| Reaction Temperature | 60°C |
| Anion Source | KBF₄ |
| Yield (Overall) | 47.6% |
Direct Synthesis Using Boron Trifluoride Etherate
One-Pot Method with mCPBA Oxidation
An alternative one-pot method employs meta-chloroperbenzoic acid (mCPBA) as the oxidizer and boron trifluoride etherate (BF₃·OEt₂) as the Lewis acid.
Procedure
4-tert-Butylphenyl iodide (2.5 mmol) and 4-tert-butylphenylboronic acid (2.75 mmol) are combined in dichloromethane (15 mL). mCPBA (3.0 mmol) and BF₃·OEt₂ (6.25 mmol) are added sequentially at 0°C. The mixture is stirred at room temperature for 12 hours, after which tetrafluoroboric acid (HBF₄, 45% in diethyl ether) is introduced to precipitate the product. Purification via column chromatography (SiO₂, hexane/EtOAc 4:1) affords the target compound in 58% yield.
Advantages
Electrochemical Synthesis
Anodic Oxidation in Non-Aqueous Media
Recent advances demonstrate the use of electrochemical cells to generate iodonium salts. A platinum anode and stainless-steel cathode are immersed in acetonitrile containing 4-tert-butylphenol (0.1 M), tetrafluoroboric acid (0.2 M), and iodine (0.05 M). Applying a constant current (10 mA/cm²) for 6 hours yields bis(4-tert-butylphenyl)iodonium tetrafluoroborate with 52% faradaic efficiency.
Optimization Data
| Electrolyte | Current Density | Temperature | Yield (%) |
|---|---|---|---|
| HBF₄/CH₃CN | 10 mA/cm² | 25°C | 52 |
| HBF₄/DMF | 15 mA/cm² | 30°C | 41 |
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Oxidative Coupling | 47–69 | High | Moderate |
| mCPBA/BF₃·OEt₂ | 58 | Medium | Low |
| Electrochemical | 41–52 | Low | High |
Chemical Reactions Analysis
Reactivity in Cross-Coupling Reactions
This iodonium salt acts as an arylating agent in palladium-catalyzed reactions:
-
Suzuki–Miyaura Coupling : Reacts with arylboronic acids in ethanol/water (1:1) using Cs₂CO₃ as base and Pd(OAc)₂ (5 mol%) .
-
Buchwald–Hartwig Amination : Forms biaryl amines under mild conditions (THF, 60°C) .
Reaction Efficiency :
| Substrate | Yield (%) | Conditions |
|---|---|---|
| N-Methylindole | 74 | THF, 24 h, 25°C |
| 4-Bromophenol | 68 | EtOH/H₂O, 24 h |
Role in Fluorination Reactions
The tetrafluoroborate anion participates in Balz–Schiemann-type fluorination:
-
Thermal Decomposition : At 70–80°C in PhCl/hexane, releases BF₃ and forms aryl fluorides .
-
Photochemical Activation : UV light (254 nm) accelerates fluoride transfer to electron-deficient arenes .
Key Observation : Steric hindrance from tert-butyl groups reduces parasitic C–H fluorination, enhancing selectivity for ipso-substitution .
Mechanistic Insights
-
Radical Pathway : Homolytic cleavage of the I–C bond under UV light generates 4-tert-butylphenyl radicals .
-
Electrophilic Aryl Transfer : The iodonium cation acts as a "masked" aryl electrophile in polar solvents .
Comparison with Analogues
| Property | BF₄⁻ Salt | PF₆⁻ Salt | SbF₆⁻ Salt |
|---|---|---|---|
| Solubility in CH₂Cl₂ | 12.5 g/L | 9.8 g/L | 15.2 g/L |
| Thermal Stability (°C) | 180 | 190 | 175 |
| Molar Extinction (ε, M⁻¹cm⁻¹) | 4200 | 3980 | 4350 |
Scientific Research Applications
Photoinitiators in Polymer Chemistry
Overview :
BtPhI·BF4 is widely used as a photoinitiator in the production of UV-cured coatings and resins. Its ability to generate reactive radicals upon UV irradiation facilitates the polymerization process.
Case Study :
- UV-Curable Coatings : Research has shown that incorporating BtPhI·BF4 into acrylate-based formulations significantly enhances cure speed and final film properties. The compound can be tuned for specific applications by modifying its concentration and the UV light wavelength used during curing.
Table 1: Performance of BtPhI·BF4 in UV-Curable Coatings
| Parameter | Value |
|---|---|
| Cure Speed | 50% faster than control |
| Final Hardness | 2H (pencil hardness) |
| Gloss | 90% at 60° |
Electrophilic Iodination Reagent
Overview :
As an electrophilic iodination reagent, BtPhI·BF4 is utilized for the selective iodination of aromatic compounds, providing a method for introducing iodine into organic molecules.
Case Study :
- Selective Iodination of Aromatic Compounds : A study demonstrated the regioselective iodination of various substituted benzenes using BtPhI·BF4 under mild conditions. The method allowed for high yields with minimal side reactions.
Table 2: Regioselective Iodination Results
| Substrate | Yield (%) | Regioselectivity |
|---|---|---|
| p-Methoxyphenylacetylene | 85 | Para |
| 1,3-Dimethylbenzene | 78 | Ortho |
| Naphthalene | 90 | Selective |
Synthesis of Functionalized Organic Compounds
Overview :
BtPhI·BF4 serves as a versatile reagent in synthesizing various functionalized organic compounds, including heterocycles and complex natural products.
Case Study :
- Synthesis of Heterocycles : In a recent study, researchers utilized BtPhI·BF4 to facilitate the synthesis of pyridine derivatives through electrophilic aromatic substitution reactions, achieving high regioselectivity and yield.
Applications in Semiconductor Industry
Overview :
In semiconductor manufacturing, BtPhI·BF4 is employed as a photoresist component due to its thermal stability and ability to form fine patterns upon exposure to UV light.
Summary of Findings
The applications of bis(4-tert-butylphenyl)iodanium tetrafluoroborate are diverse, spanning from polymer chemistry to advanced organic synthesis and semiconductor manufacturing. Its role as a photoinitiator, iodination reagent, and versatile synthetic intermediate highlights its significance in modern chemical processes.
Mechanism of Action
The mechanism by which Bis(4-tert-butylphenyl)iodanium tetrafluoroborate exerts its effects involves the generation of reactive intermediates upon exposure to light. These intermediates can initiate various chemical reactions, such as polymerization and cross-linking. The molecular targets and pathways involved include:
Generation of Radicals: The compound generates free radicals that can initiate polymerization reactions.
Cationic Polymerization: It can also generate cations that initiate cationic polymerization processes.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Findings :
- Bulky substituents (e.g., 4-tert-butylphenyl) improve solubility and reduce aggregation in organic media compared to simpler aryl groups (e.g., phenyl) .
- Electron-donating groups (e.g., methoxy) increase the electrophilicity of the iodonium center, accelerating fluorination reactions .
- Tetrafluoroborate (BF₄⁻) counterions generally provide better solubility in polar solvents compared to bulkier anions like hexafluorophosphate (PF₆⁻) .
Counterion Effects
Key Findings :
- Hexafluorophosphate (PF₆⁻) salts exhibit higher thermal stability but lower solubility in acetonitrile due to stronger ionic pairing .
- Triflate (CF₃SO₃⁻) counterions improve solubility but reduce thermal stability, limiting their use in high-temperature applications .
Comparison with Non-Iodonium Tetrafluoroborate Salts
Ionic Liquids and Coordination Complexes
| Compound | Cation Type | Key Properties | Applications | Reference |
|---|---|---|---|---|
| Bis(4-tert-butylphenyl)iodonium tetrafluoroborate | Diaryliodonium | Photoacid generation, electrophilic fluorination | Photopolymerization, radiochemistry | |
| 1-Butyl-3-methylpyridinium tetrafluoroborate | Pyridinium | Low compressibility, high ionic conductivity | Solvents, electrolytes | |
| Fe(ptz)₆₂ (spin-crossover complex) | Iron(II)-ligand | Reversible spin transitions under temperature/pressure | Molecular switches |
Key Findings :
- Ionic liquids with tetrafluoroborate anions (e.g., pyridinium salts) prioritize ionic conductivity and low volatility, unlike iodonium salts focused on photochemical reactivity .
- Spin-crossover complexes like Fe(ptz)₆₂ leverage the BF₄⁻ anion’s weak coordination to enable reversible electronic state changes .
Biological Activity
Bis(4-tert-butylphenyl)iodanium tetrafluoroborate, commonly referred to as BtPhI·BF4, is a hypervalent iodine compound that has garnered attention for its unique properties and applications in organic synthesis and photopolymerization. This article delves into its biological activity, including its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : CHBFI
- Molecular Weight : 452.24 g/mol
- Appearance : Typically a crystalline solid with high stability under ambient conditions.
BtPhI·BF4 functions primarily as an oxidizing agent. Its biological activity is attributed to the iodonium ion, which can facilitate electron transfer processes. The compound is particularly effective in:
- Oxidation Reactions : Converting alcohols to aldehydes and ketones under mild conditions, making it useful in synthetic organic chemistry .
- Photopolymerization : Acting as a photoinitiator in polymer chemistry, where it generates radicals upon exposure to UV light, leading to the polymerization of monomers .
Biological Applications
The potential biological applications of BtPhI·BF4 are diverse, including:
- Antimicrobial Activity : Preliminary studies suggest that hypervalent iodine compounds exhibit antimicrobial properties. The mechanism may involve the disruption of microbial cell membranes or interference with metabolic processes.
- Cancer Research : Some research indicates that iodine compounds can induce apoptosis in cancer cells through oxidative stress pathways.
Case Study 1: Antimicrobial Properties
A study examined the antimicrobial activity of various hypervalent iodine compounds, including BtPhI·BF4. The results indicated that these compounds exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined, showing that BtPhI·BF4 could inhibit bacterial growth effectively at low concentrations.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Control (Ampicillin) | 8 |
Case Study 2: Photopolymerization Efficiency
In a comparative study on photoinitiators for polymer synthesis, BtPhI·BF4 was tested alongside traditional photoinitiators. The efficiency of polymerization was assessed by measuring the conversion rates of monomers to polymers.
| Photoinitiator | Conversion Rate (%) |
|---|---|
| This compound | 85 |
| Benzoin Methyl Ether | 70 |
The study concluded that BtPhI·BF4 provided superior performance due to its ability to generate radicals more efficiently under UV light exposure .
Safety and Toxicity
While BtPhI·BF4 shows promise in various applications, safety assessments are crucial. The compound's toxicity profile indicates that it may cause irritation upon contact with skin or eyes. Additionally, inhalation or ingestion could pose health risks. Therefore, appropriate safety measures should be implemented when handling this compound in laboratory settings .
Q & A
Q. What strategies mitigate side reactions in catalytic cycles involving this iodonium salt?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
